1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
Properties
IUPAC Name |
3-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,4-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O5/c1-31-14-8-7-11(9-15(14)32-2)28-20(29)17-18(21(28)30)27(26-24-17)10-16-23-19(25-33-16)12-5-3-4-6-13(12)22/h3-9,17-18H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRHKWCBFXBGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=CC=C5Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the oxadiazole and pyrrolo[3,4-d][1,2,3]triazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired heterocyclic rings .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of methoxy groups allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, typically in the presence of strong bases or nucleophiles.
Cyclization: The formation of the triazole ring involves cyclization reactions, often catalyzed by acids or bases
Scientific Research Applications
1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole and triazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues and Substituent Effects
- Compound A : 1-(2-Chlorobenzyl)-5-(4-ethylphenyl)-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (IC₅₀: N/A)
- Compound B : 3-(3-Chlorophenyl)-6-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-triazolo[4,5-d]pyrimidin-7-one
Pharmacokinetic and Drug-Likeness Profiles
- Lipophilicity (LogP) : The target compound’s calculated LogP (SwissADME) is 3.2, comparable to celecoxib (LogP: 3.5), suggesting favorable membrane permeability .
- Solubility : The 3,4-dimethoxyphenyl group improves aqueous solubility (≈25 μM) relative to chlorophenyl-only analogues (e.g., 15 μM for Compound A) .
- Metabolic Stability : The 1,2,4-oxadiazole moiety resists cytochrome P450 oxidation, enhancing half-life in preclinical models .
Biological Activity
The compound 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione represents a unique structure that incorporates both oxadiazole and pyrrolo-triazole moieties. These structural features are often associated with diverse biological activities including antitumor and antimicrobial properties. This article reviews the biological activity of this compound based on recent findings and case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
Biological Activity Overview
Recent studies have indicated that the biological activity of compounds containing oxadiazole and pyrrolo-triazole derivatives is significant in various pharmacological contexts.
Antitumor Activity
Research has highlighted the potential antitumor effects of oxadiazole derivatives. For instance:
- A study demonstrated that related oxadiazole compounds exhibited cytotoxicity against various cancer cell lines. The IC50 values ranged from 1.8 µM to 43.4 µM against breast cancer cell lines .
- Specific derivatives showed promising results in inhibiting the growth of colon carcinoma cells with IC50 values as low as 6.2 µM .
Antimicrobial Activity
Compounds similar to the one have also shown significant antimicrobial properties:
- A series of oxadiazole derivatives were tested against Mythimna separate and Helicoverpa armigera, demonstrating lethal activities at concentrations of 500 mg/L .
- Additionally, certain derivatives showed antifungal activity against Pyricularia oryae with inhibition rates up to 77.8% .
Case Study 1: Cytotoxicity Assessment
A comparative study evaluated the cytotoxic effects of various oxadiazole derivatives on MCF-7 breast cancer cells. The results indicated that compounds with electron-donating groups (like methyl and hydroxyl) enhanced cytotoxicity compared to those with electron-withdrawing groups .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Doxorubicin | 1.2 ± 0.005 | DNA intercalation |
| Oxadiazole Derivative | 1.8 ± 0.02 | Apoptosis induction |
Case Study 2: Insecticidal Activity
In another study focusing on agricultural applications, a novel series of benzamide-substituted oxadiazoles demonstrated effective insecticidal properties against several pests. The most active compound achieved a mortality rate of 70% against Mythimna separate at a concentration of 500 mg/L .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
